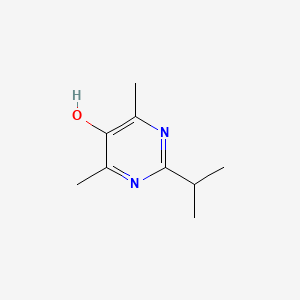![molecular formula C10H10N2O B3060885 N-[(4-cyanophenyl)methyl]acetamide CAS No. 98088-12-1](/img/structure/B3060885.png)
N-[(4-cyanophenyl)methyl]acetamide
Vue d'ensemble
Description
N-[(4-cyanophenyl)methyl]acetamide is an organic compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyanophenyl)methyl]acetamide can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Another method involves the direct treatment of 4-cyanobenzylamine with methyl cyanoacetate without the use of a solvent. This reaction is performed at room temperature and yields the target compound without the need for further purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The use of catalysts and automated systems can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-cyanophenyl)methyl]acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions with aldehydes and ketones to form novel heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Condensation Reactions: Reagents such as aldehydes, ketones, and bidentate ligands are commonly used. The reactions are typically carried out under mild conditions with the use of catalysts.
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols are used in these reactions. The conditions vary depending on the nucleophile and the desired product.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used to convert the cyano group to an amine.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, substituted acetamides, and primary amines.
Applications De Recherche Scientifique
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds, which are important in the development of new materials and pharmaceuticals.
Biology: The compound has shown promise in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of N-[(4-cyanophenyl)methyl]acetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations to produce active metabolites that exert biological effects. The exact pathways and targets vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
N-[(4-cyanophenyl)methyl]acetamide can be compared with other cyanoacetamide derivatives, such as:
N-(4-nitrophenyl)acetamide: This compound has a nitro group instead of a cyano group, which affects its reactivity and biological activity.
N-(4-methylphenyl)acetamide: The presence of a methyl group instead of a cyano group results in different chemical properties and applications.
N-(4-chlorophenyl)acetamide:
The uniqueness of this compound lies in its cyano group, which provides distinct reactivity and the ability to form a variety of heterocyclic compounds. This makes it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
N-[(4-cyanophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8(13)12-7-10-4-2-9(6-11)3-5-10/h2-5H,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFXNRWWLXTVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558807 | |
| Record name | N-[(4-Cyanophenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98088-12-1 | |
| Record name | N-[(4-Cyanophenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















